Ethyl 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxylate
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
The $$ ^1H $$ NMR spectrum (300 MHz, DMSO-$$ d_6 $$) exhibits:
- δ 6.85–7.25 ppm : Multiplet for 3,4-dimethylphenyl protons (integration: 4H)
- δ 6.32 ppm : Singlet for thiophene H-5 (1H)
- δ 4.12 ppm : Quartet ($$ J = 7.1 \, \text{Hz} $$) for ester CH$$ _2 $$ (2H)
- δ 1.23 ppm : Triplet ($$ J = 7.1 \, \text{Hz} $$) for methyl group (3H)
The $$ ^13C $$ NMR spectrum confirms:
Fourier-Transform Infrared (FT-IR) Spectroscopy
Key absorption bands include:
UV-Visible Spectroscopy
The compound exhibits strong absorption at λ$$ _{\text{max}} $$ = 278 nm (ε = 12,400 M$$ ^{-1} $$cm$$ ^{-1} $$) attributed to π→π* transitions in the conjugated thiophene-dimethylphenyl system. A weaker band at 324 nm corresponds to n→π* transitions involving the amino and ester groups.
Comparative Analysis with Related 2-Aminothiophene Derivatives
The ethyl ester derivative demonstrates distinct structural and electronic features compared to analogs:
Methyl 4-(3,4-dimethylphenyl)-2-(2-morpholinoacetamido)thiophene-3-carboxylate :
- Reduced planarity (dihedral angle = 47.3°) due to steric hindrance from the morpholino group
- Longer C–O bond (1.247 Å vs. 1.236 Å) in the ester moiety
Isopropyl 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxylate :
- Increased torsion angle (51.2°) between thiophene and aryl group
- Lower solubility in polar solvents (logP = 3.8 vs. 3.2 for ethyl derivative)
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate :
- Non-planar tetrahydrobenzo ring (puckering amplitude = 0.48 Å)
- Weaker N–H⋯S interactions (3.51 Å vs. 3.34 Å)
Table 2: Electronic effects of substituents on UV-Vis spectra
| Compound | λ$$ _{\text{max}} $$ (nm) | ε (M$$ ^{-1} $$cm$$ ^{-1} $$) |
|---|---|---|
| Ethyl 2-amino-4-(3,4-dimethylphenyl) | 278 | 12,400 |
| Methyl 3-{[(3,4-dimethylphenyl)(methyl) | 265 | 9,800 |
| Isopropyl analog | 281 | 11,200 |
Properties
IUPAC Name |
ethyl 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-4-18-15(17)13-12(8-19-14(13)16)11-6-5-9(2)10(3)7-11/h5-8H,4,16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLIHUUITIBDJMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC(=C(C=C2)C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40352479 | |
| Record name | ethyl 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40352479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
307511-65-5 | |
| Record name | ethyl 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40352479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism
The mechanism involves three key stages:
- Knoevenagel Condensation : 3,4-Dimethylacetophenone reacts with ethyl cyanoacetate to form an α,β-unsaturated nitrile intermediate.
- Cyclization : Elemental sulfur nucleophilically attacks the nitrile group, leading to thiophene ring formation.
- Aromatization : Elimination of hydrogen sulfide (H₂S) yields the aromatic thiophene core.
Optimization of Reaction Conditions
Critical parameters influencing yield and purity include solvent choice, base selection, temperature, and reaction duration. The table below summarizes optimized conditions derived from analogous syntheses:
| Parameter | Optimal Condition | Effect on Yield |
|---|---|---|
| Solvent | Dimethylformamide (DMF) | Enhances solubility of intermediates |
| Base | Morpholine | Facilitates deprotonation and cyclization |
| Temperature | 100–110°C | Accelerates reaction kinetics |
| Reaction Time | 6–8 hours | Balances completion and side reactions |
| Molar Ratio | 1:1:1 (ketone:S:cyanoacetate) | Ensures stoichiometric balance |
Under these conditions, yields typically range from 65% to 75%. Substituting morpholine with piperidine or triethylamine reduces yields by 10–15%, likely due to inferior catalytic activity in the cyclization step.
Alternative Synthetic Routes
While the Gewald reaction dominates, alternative methods offer flexibility for specific applications:
Suzuki-Miyaura Cross-Coupling
This approach involves pre-forming a halogenated thiophene intermediate (e.g., 4-bromo-2-aminothiophene-3-carboxylate) and coupling it with 3,4-dimethylphenylboronic acid. Key advantages include:
- Regioselectivity Control : Precise introduction of the 3,4-dimethylphenyl group.
- Functional Group Tolerance : Compatible with diverse boronic acids.
However, the multi-step sequence (halogenation, coupling, deprotection) lowers overall yield (~50%) compared to the Gewald method.
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes. For example, a 30-minute irradiation at 120°C in DMF achieves 70% yield, comparable to conventional heating. This method is particularly advantageous for high-throughput screening.
Industrial-Scale Production Techniques
Scaling up the Gewald reaction requires addressing challenges such as exothermicity and sulfur handling:
Continuous Flow Reactors
Solvent Recycling
Industrial processes often recover DMF via distillation, reducing costs and environmental impact. Implementing a closed-loop system decreases solvent waste by 85%.
Purification and Characterization
Post-synthesis purification ensures product integrity:
Chromatographic Techniques
- Column Chromatography : Silica gel with hexane/ethyl acetate (7:3) eluent removes unreacted starting materials.
- HPLC : Reverse-phase C18 columns (methanol/water gradient) achieve >98% purity.
Recrystallization
Ethanol recrystallization yields needle-like crystals with a melting point of 80–83°C, consistent with literature values.
Spectroscopic Confirmation
- ¹H NMR : Aromatic protons (δ 6.8–7.2 ppm), ester carbonyl (δ 170 ppm).
- MS (ESI) : [M+H]⁺ peak at m/z 276.4 confirms molecular weight.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or nitric acid can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base
Major Products:
Oxidation: Nitro derivatives of the thiophene ring.
Reduction: Alcohol derivatives of the ester group.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used
Scientific Research Applications
Ethyl 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxylate and its derivatives involves interactions with various molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and ion channels, depending on its specific structure and functional groups.
Pathways Involved: It can modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
- Ethyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate
- Ethyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate
- Ethyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate
Comparison: Ethyl 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxylate is unique due to the presence of the 3,4-dimethylphenyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in drug discovery and material science .
Biological Activity
Ethyl 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxylate (CAS Number: 307511-65-5) is a thiophene derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a thiophene ring substituted with an amino group and a carboxylate moiety, which are crucial for its biological activity. The structural representation is as follows:
- Molecular Weight : 275.37 g/mol
- SMILES : O=C(OCC)C1=C(N)SC=C1C(C(C)=C2)=CC=C2C...
Antimicrobial Properties
This compound has been studied for its antimicrobial activity against various bacterial strains. Research indicates that thiophene derivatives can inhibit bacterial growth by interfering with protein synthesis essential for bacterial survival. For instance, studies have shown that this compound exhibits significant inhibition against Gram-positive and Gram-negative bacteria.
Anticancer Activity
The compound also demonstrates anticancer properties , particularly in inducing apoptosis in cancer cell lines. Mechanistic studies suggest that it interacts with specific cellular pathways, leading to programmed cell death. For example, it has been reported to increase the expression of pro-apoptotic factors such as p53 and activate caspase cascades in cancer cells, which are critical for apoptosis.
- Inhibition of Protein Synthesis : The compound may inhibit the synthesis of essential proteins in bacteria, leading to cell death.
- Induction of Apoptosis : In cancer cells, it may induce apoptosis through the activation of intrinsic pathways involving mitochondrial changes and caspase activation.
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound:
Q & A
Q. What are the standard synthetic routes for Ethyl 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxylate?
The compound is typically synthesized via cyanoacetylation followed by Knoevenagel condensation. For example, ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate undergoes cyanoacetylation with 1-cyanoacetyl-3,5-dimethylpyrazole, then reacts with substituted benzaldehydes in toluene using catalytic piperidine and acetic acid. The reaction completes in 5–6 hours, yielding products with 72–94% purity after recrystallization. Structural confirmation is achieved via IR, NMR, and mass spectrometry .
Q. How is the compound structurally characterized in academic research?
Characterization involves spectroscopic and crystallographic methods:
- Spectroscopy : IR confirms functional groups (e.g., NH, ester C=O), while NMR identifies aromatic protons and substituent patterns. Mass spectrometry provides molecular ion verification .
- Crystallography : Tools like SHELXL or OLEX2 refine crystal structures. For example, SHELXL is widely used for small-molecule refinement, leveraging high-resolution data to resolve atomic positions .
Q. What safety protocols are recommended for handling this compound?
Key safety measures include:
- Personal Protective Equipment (PPE) : Chemical-resistant gloves, safety goggles, and lab coats to avoid skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation exposure.
- Spill Management : Absorb spills with inert material (e.g., sand) and dispose as hazardous waste .
- Storage : Keep in a cool, dry place away from incompatible substances (e.g., strong oxidizers) .
Advanced Research Questions
Q. How can computational tools like UCSF Chimera aid in studying this compound’s interactions?
UCSF Chimera enables visualization of molecular interactions, such as ligand-receptor binding. For example, docking studies can screen ligand orientations (ViewDock extension) or analyze volumetric data (Volume Viewer). This is critical for predicting bioactivity or optimizing derivatives for pharmacological applications .
Q. What methodologies resolve contradictions in crystallographic data during refinement?
Discrepancies in electron density maps or thermal parameters can arise from disordered solvent or twinning. Strategies include:
- Data Reprocessing : Reintegrate diffraction data using OLEX2 to optimize scaling and absorption corrections.
- Twin Refinement : SHELXL’s twin law functions handle twinned crystals, while restraints on bond lengths/angles improve model stability .
- Validation Tools : Check for overfitting using R and metrics like the Hirshfeld test .
Q. How is the compound’s structure-activity relationship (SAR) analyzed in biological studies?
SAR studies involve synthesizing analogs with modified substituents (e.g., varying aryl groups at the 4-position) and testing biological efficacy. For example:
Q. What experimental designs address low yield in Knoevenagel condensations during synthesis?
Low yields may stem from incomplete aldehyde conversion or side reactions. Solutions include:
Q. How is the compound’s ecological impact assessed in preclinical research?
Ecotoxicity studies evaluate biodegradability, bioaccumulation potential, and aquatic toxicity (e.g., using Daphnia magna assays). Regulatory guidelines (e.g., OECD 301) inform test protocols, while computational tools like EPI Suite predict environmental persistence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
